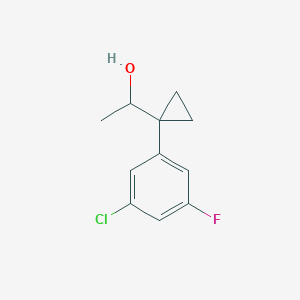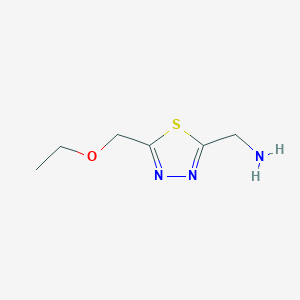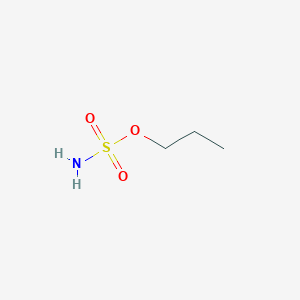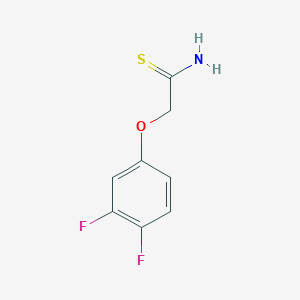![molecular formula C13H9Cl2NO3S B13586639 4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide CAS No. 14068-02-1](/img/structure/B13586639.png)
4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(4-chlorobenzenesulfonyl)benzamide is an organic compound characterized by the presence of two chlorine atoms, a benzamide group, and a benzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorobenzenesulfonyl)benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of 4-chloro-N-(4-chlorobenzenesulfonyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(4-chlorobenzenesulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products include substituted benzamides and sulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include amines.
Hydrolysis: Products include carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(4-chlorobenzenesulfonyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-chlorobenzenesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 4-chloro-N-(4-chlorobenzenesulfonyl)benzamide.
4-Chlorobenzamide: Another precursor used in the synthesis.
4-Chloro-2-nitrobenzenesulfonyl chloride: A related compound with similar structural features but different reactivity.
Uniqueness
4-Chloro-N-(4-chlorobenzenesulfonyl)benzamide is unique due to its dual functional groups (benzamide and benzenesulfonyl) and the presence of chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
14068-02-1 |
|---|---|
Molekularformel |
C13H9Cl2NO3S |
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
4-chloro-N-(4-chlorophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H9Cl2NO3S/c14-10-3-1-9(2-4-10)13(17)16-20(18,19)12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |
InChI-Schlüssel |
IZIJDUMIQKCMGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13586568.png)


![2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13586593.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetate](/img/structure/B13586601.png)





![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)

